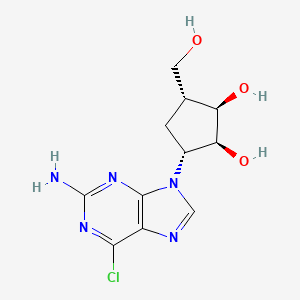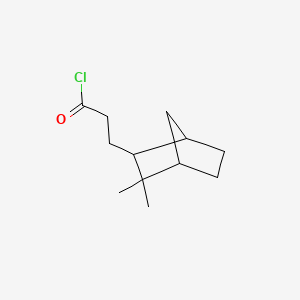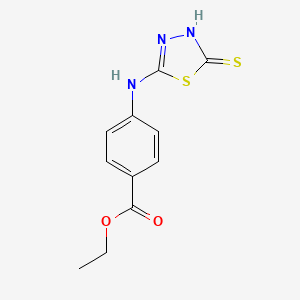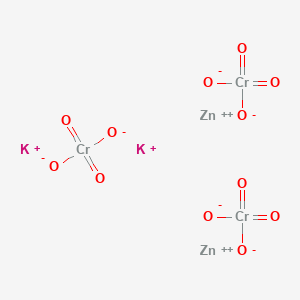
Chromic acid, potassium zinc salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromic acid, potassium zinc salt is a compound that combines the properties of chromic acid with potassium and zinc. This compound is known for its strong oxidizing properties and is used in various industrial and scientific applications. It is typically encountered in the form of a crystalline solid and is highly soluble in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chromic acid, potassium zinc salt can be synthesized through the reaction of potassium dichromate with zinc sulfate in an acidic medium. The reaction typically involves dissolving potassium dichromate and zinc sulfate in water, followed by the addition of sulfuric acid to facilitate the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The reactants are mixed in precise stoichiometric ratios, and the reaction is carried out in reactors equipped with temperature and pH control systems to ensure optimal yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Chromic acid, potassium zinc salt undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, capable of oxidizing a wide range of organic and inorganic compounds.
Reduction: Under certain conditions, it can be reduced to lower oxidation states of chromium.
Substitution: It can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include sulfuric acid and hydrogen peroxide. These reactions are typically carried out at elevated temperatures to enhance the reaction rate.
Reduction Reactions: Zinc and sulfuric acid are often used as reducing agents. The reactions are usually conducted in aqueous solutions.
Substitution Reactions: Various organic and inorganic reagents can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: Major products include chromium(III) compounds and various oxidized organic compounds.
Reduction: Products include chromium(II) compounds and elemental zinc.
Substitution: Products vary widely based on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chromic acid, potassium zinc salt has a wide range of applications in scientific research, including:
Chemistry: Used as an oxidizing agent in various chemical reactions and analytical procedures.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in certain medical treatments and diagnostic procedures.
Industry: Utilized in the manufacturing of pigments, coatings, and other materials requiring strong oxidizing agents.
Mécanisme D'action
The mechanism of action of chromic acid, potassium zinc salt primarily involves its ability to act as an oxidizing agent. It facilitates the transfer of oxygen atoms to other compounds, thereby oxidizing them. This process often involves the formation of intermediate species, such as chromate and dichromate ions, which play a crucial role in the overall reaction mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium dichromate
- Chromium trioxide
- Potassium chromate
Comparison
Chromic acid, potassium zinc salt is unique in its combination of potassium, zinc, and chromic acid, which imparts specific properties not found in other similar compounds. For example, potassium dichromate and chromium trioxide are also strong oxidizing agents, but they do not contain zinc, which can influence the reactivity and applications of the compound. Potassium chromate, on the other hand, is less commonly used as an oxidizing agent compared to this compound.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
41189-36-0 |
|---|---|
Formule moléculaire |
Cr3K2O12Zn2 |
Poids moléculaire |
556.9 g/mol |
Nom IUPAC |
dipotassium;dizinc;dioxido(dioxo)chromium |
InChI |
InChI=1S/3Cr.2K.12O.2Zn/q;;;2*+1;;;;;;;6*-1;2*+2 |
Clé InChI |
CRXJJBNLTGHJPB-UHFFFAOYSA-N |
SMILES canonique |
[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[K+].[K+].[Zn+2].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


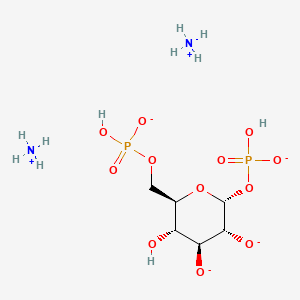

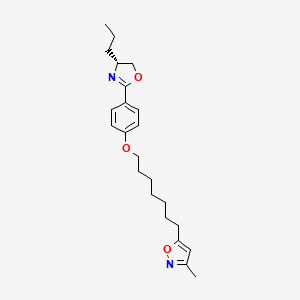
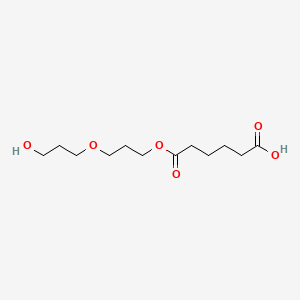


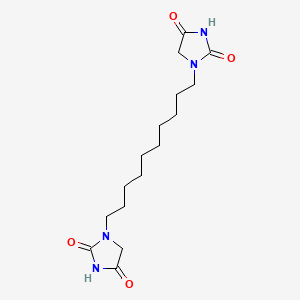
![[(2S,11S,14R,15S,17R)-14-acetyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl] acetate](/img/structure/B12672205.png)
